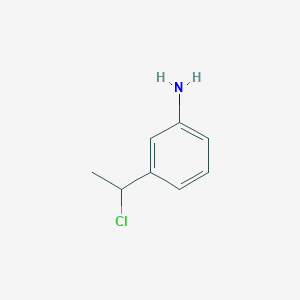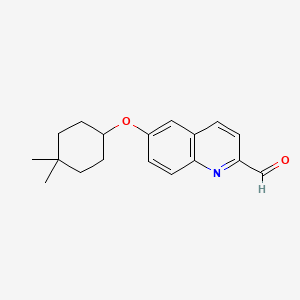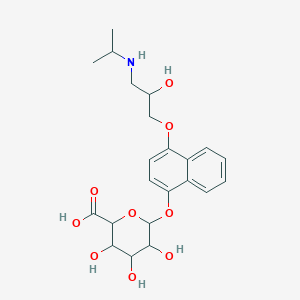![molecular formula C21H19BrN2O4 B13885056 Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate is a complex organic compound that features a combination of aromatic rings, halogen, and amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate typically involves multi-step organic reactions. One common route includes:
Bromination: Starting with pyridine, bromination at the 5-position using bromine or N-bromosuccinimide.
Amination: Introduction of the amino group at the 2-position using ammonia or an amine source.
Esterification: Formation of the benzoate ester by reacting the intermediate with methyl 4-hydroxybenzoate.
Methoxylation: Introduction of the methoxy group on the phenyl ring using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitro or nitroso derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium thiolate or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogenated compounds.
Substitution: Thiolated or alkoxylated derivatives.
科学的研究の応用
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific binding interactions, while the ester and methoxy groups can influence the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- Methyl 4-(2-amino-5-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate
- Methyl 4-(2-amino-5-fluoropyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate
- Methyl 4-(2-amino-5-iodopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate
Uniqueness
The uniqueness of Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate lies in the presence of the bromine atom, which can participate in unique halogen bonding interactions. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs.
特性
分子式 |
C21H19BrN2O4 |
|---|---|
分子量 |
443.3 g/mol |
IUPAC名 |
methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate |
InChI |
InChI=1S/C21H19BrN2O4/c1-26-16-6-3-13(4-7-16)12-28-19-9-14(5-8-17(19)21(25)27-2)18-10-15(22)11-24-20(18)23/h3-11H,12H2,1-2H3,(H2,23,24) |
InChIキー |
RKHSXOJMLCWUNF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC(=C2)C3=C(N=CC(=C3)Br)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



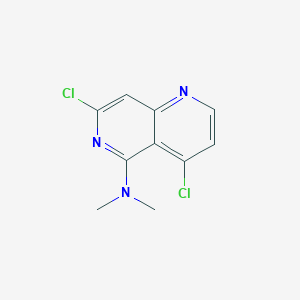

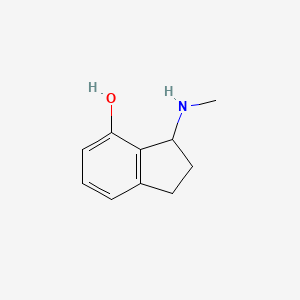
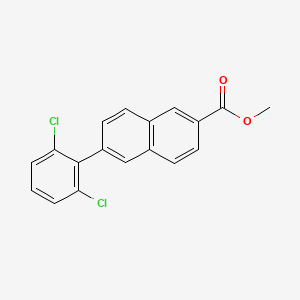
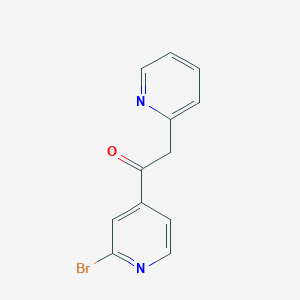
![1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B13885007.png)

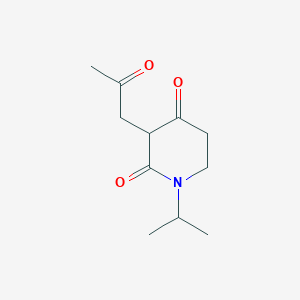
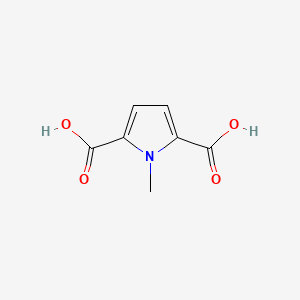
acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13885051.png)
